molecular formula C21H26O3 B10782637 Acitretin-d3

Acitretin-d3

Cat. No.: B10782637
M. Wt: 329.4 g/mol
InChI Key: IHUNBGSDBOWDMA-FDNRGZQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acitretin-d3 involves the incorporation of deuterium atoms into the acitretin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated acetic acid in the presence of a catalyst to introduce deuterium atoms into the acitretin structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Acitretin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which can be analyzed using techniques like liquid chromatography-tandem mass spectrometry .

Mechanism of Action

The exact mechanism of action of acitretin-d3 is not fully understood, but it is believed to work by targeting specific retinoid receptors in the skin, such as retinoic acid receptors and retinoid X receptors. These receptors help normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization . This compound also exhibits antiproliferative, anti-inflammatory, and anti-angiogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Acitretin-d3

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its ability to regulate cell growth and differentiation makes it particularly valuable in dermatological research and therapy .

Biological Activity

Acitretin-D3 is a retinoid compound derived from acitretin, which is primarily used in the treatment of psoriasis and other skin disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profile, and potential therapeutic applications based on recent research findings.

This compound exerts its biological effects through several mechanisms:

  • Gene Expression Modulation : this compound influences the expression of genes involved in lipid metabolism. Studies have shown that it can upregulate genes such as Elovl3, which is crucial for fatty acid elongation, while downregulating others like Lcat, indicating a complex interaction with lipid homeostasis in tissues .
  • Blood-Brain Barrier Penetration : Research indicates that acitretin can cross the blood-brain barrier (BBB), where it enhances the expression of ADAM10, a protein involved in amyloid precursor protein processing. This suggests potential neuroprotective effects, particularly in neurodegenerative conditions .
  • Antiproliferative Effects : As a retinoid, this compound exhibits antiproliferative properties, which are beneficial in treating hyperproliferative skin conditions like psoriasis. It modulates keratinocyte differentiation and proliferation through retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .

Psoriasis Treatment

This compound has been extensively studied for its efficacy in managing psoriasis:

  • A study involving 116 patients demonstrated a significant reduction in psoriasis severity with acitretin treatment. The Dermatology Life Quality Index (DLQI) scores improved notably among patients receiving acitretin, reflecting enhanced quality of life despite some adverse events .
  • In a clinical trial assessing the effects of acitretin on skin warts, 42.9% of patients achieved complete clearance after two months of treatment. The drug was well tolerated with minimal side effects .

Formulation Innovations

Recent advancements include the development of nanovesicular gel formulations containing this compound:

  • Nanovesicular Gel : This formulation enhances drug delivery and stability. Studies show that optimized niosomal formulations improve skin permeation and reduce irritation compared to conventional gels. The antipsoriatic activity was significantly greater in these formulations, demonstrating better drug deposition in skin layers .

Safety Profile and Adverse Effects

While this compound is generally well tolerated, it is associated with various adverse effects:

  • Common side effects include dry skin, cheilitis, and elevated triglycerides. A retrospective analysis found that 50% of patients experienced increased triglyceride levels during treatment .
  • A prospective study highlighted that adverse events related to acitretin significantly impacted patients’ quality of life but rarely caused severe psychological issues like anxiety or depression .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusKey FindingsReference
Lipid MetabolismUpregulation of Elovl3; downregulation of Lcat; changes in lipid composition
Psoriasis TreatmentSignificant improvement in DLQI scores; 42.9% complete response in warts
Nanovesicular Gel FormulationEnhanced skin permeation; reduced irritation; superior antipsoriatic activity
Adverse EffectsCommonly reported: dry skin, cheilitis; elevated triglycerides

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-FDNRGZQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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